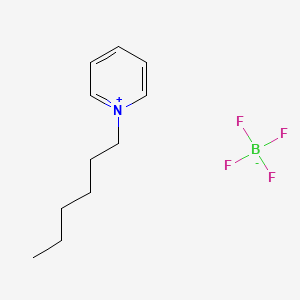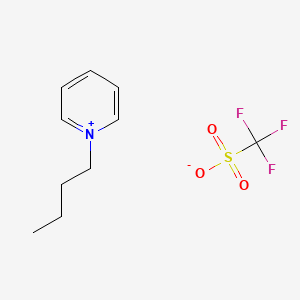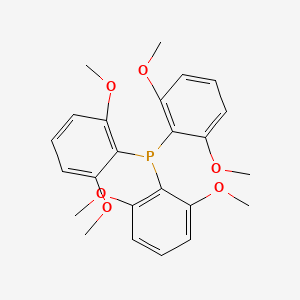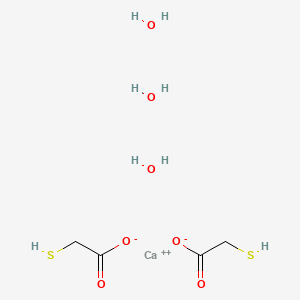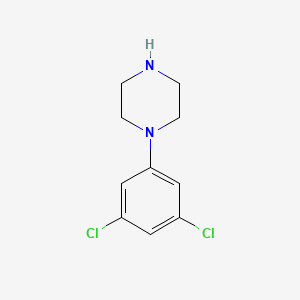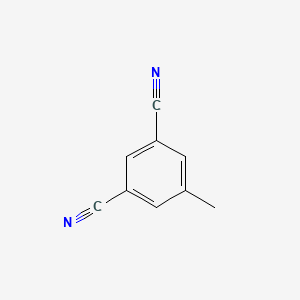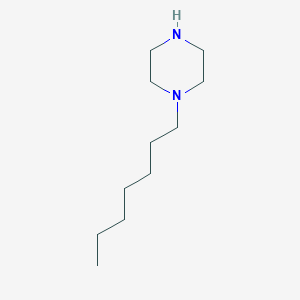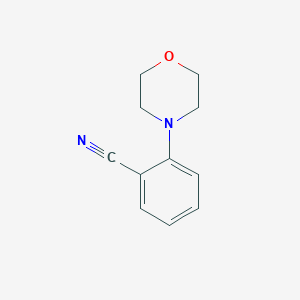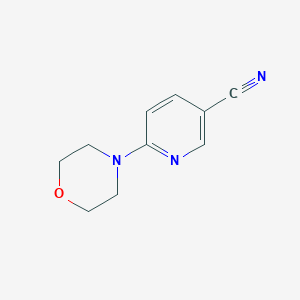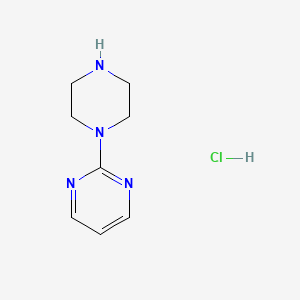
1-(2-嘧啶基)哌嗪盐酸盐
概述
描述
1-(2-Pyrimidyl)piperazine hydrochloride is a piperazine-based derivative. It is a metabolite of buspirone, a medication used to treat anxiety disorders. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
科学研究应用
1-(2-Pyrimidyl)piperazine hydrochloride has a wide range of scientific research applications:
作用机制
Target of Action
It is known that piperazine derivatives, to which 1-(2-pyrimidyl)piperazine hydrochloride belongs, often interact with gaba receptors .
Mode of Action
Piperazine derivatives are known to act as gaba receptor agonists . They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings .
Biochemical Pathways
It is known that gaba receptor agonists generally affect the gabaergic system, which plays a crucial role in the central nervous system’s inhibitory functions .
Pharmacokinetics
It is known that the compound is a metabolite of buspirone , suggesting that it may share similar pharmacokinetic properties.
Result of Action
As a gaba receptor agonist, it may cause hyperpolarization of nerve endings, resulting in flaccid paralysis .
生化分析
Biochemical Properties
1-(2-Pyrimidyl)piperazine hydrochloride is known to interact with various enzymes and proteins. It is known to act as an antagonist of the α2-adrenergic receptor . The nature of these interactions involves binding to the active sites of these biomolecules, altering their conformation and modulating their activity .
Cellular Effects
The effects of 1-(2-Pyrimidyl)piperazine hydrochloride on cells are primarily related to its influence on cell signaling pathways. By acting as an antagonist of the α2-adrenergic receptor, it can modulate the signaling pathways associated with this receptor, potentially influencing gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, 1-(2-Pyrimidyl)piperazine hydrochloride exerts its effects through binding interactions with biomolecules such as the α2-adrenergic receptor . This binding can lead to changes in gene expression and enzyme activity, thereby influencing cellular function .
Metabolic Pathways
1-(2-Pyrimidyl)piperazine hydrochloride is involved in metabolic pathways as a metabolite of buspirone . It may interact with enzymes or cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels .
准备方法
The preparation of 1-(2-Pyrimidyl)piperazine hydrochloride involves several synthetic routes. One common method includes the condensation reaction of N-Boc-piperazine with 2-chloro-pyrimidine under alkaline conditions to obtain 1-(2-pyrimidine)-4-Boc-piperazine. This intermediate is then hydrolyzed under acidic conditions to yield 1-(2-Pyrimidyl)piperazine hydrochloride . This method is favored for its simplicity, low impurity levels, and suitability for industrial production .
化学反应分析
1-(2-Pyrimidyl)piperazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with carboxyl groups on peptides, often using reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) as coupling agents.
Oxidation and Reduction Reactions: While specific details on oxidation and reduction reactions are less documented, piperazine derivatives generally participate in such reactions under appropriate conditions.
Major Products: The reactions typically yield derivatized peptides or other functionalized compounds, depending on the reagents and conditions used.
相似化合物的比较
1-(2-Pyrimidyl)piperazine hydrochloride can be compared with other piperazine-based derivatives, such as:
- 1-(2-Pyridyl)piperazine
- 1-(4-Pyridyl)piperazine
- 1-Methylpiperazine
- 1-(2-Methoxyphenyl)piperazine
These compounds share similar structural features but differ in their specific functional groups and applications. The uniqueness of 1-(2-Pyrimidyl)piperazine hydrochloride lies in its role as a buspirone metabolite and its specific applications in peptide derivatization and phosphopeptide analysis .
属性
IUPAC Name |
2-piperazin-1-ylpyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4.ClH/c1-2-10-8(11-3-1)12-6-4-9-5-7-12;/h1-3,9H,4-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJLHLTVRVTJGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384767 | |
| Record name | 1-(2-pyrimidyl)piperazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID11532891 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
94021-22-4, 78069-54-2 | |
| Record name | Pyrimidine, 2-(1-piperazinyl)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94021-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-pyrimidyl)piperazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

